Dinaciclib (CAS: 779353-01-4) is a second-generation, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), demonstrating high potency against CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range (1-4 nM). Its mechanism of action involves blocking cell cycle progression and inhibiting transcription, leading to apoptosis in susceptible cell lines. This profile distinguishes it from both earlier pan-CDK inhibitors and newer, highly selective CDK4/6 inhibitors, making it a critical tool for investigating CDK-driven processes in oncology and cell biology research.
Substituting Dinaciclib requires careful consideration of its unique kinase inhibition profile, which is distinct from both older and newer alternatives. First-generation inhibitors like Flavopiridol, while also pan-CDK inhibitors, exhibit lower potency against key targets like CDK2 and CDK5 and possess a narrower therapeutic index. Conversely, highly selective CDK4/6 inhibitors such as Palbociclib are primarily cytostatic and lack the potent apoptotic-inducing activity derived from Dinaciclib's strong inhibition of CDK1, CDK2, and CDK9. This makes Dinaciclib the specific choice for applications requiring potent, multi-CDK-driven cell cycle arrest and apoptosis, a functional outcome not replicated by more selective or less potent compounds.
In direct enzymatic assays, Dinaciclib demonstrates significantly higher potency against CDK2 and CDK5 compared to the first-generation pan-CDK inhibitor, Flavopiridol. Dinaciclib inhibits CDK2 and CDK5 with an IC50 of 1 nM for both, whereas Flavopiridol's IC50 values are 12 nM and 14 nM, respectively. Potency against CDK1 (3 nM) and CDK9 (4 nM) is comparable between the two compounds. This 12- to 14-fold greater potency against CDK2 and CDK5 provides a more targeted profile within the pan-CDK inhibitor class.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | CDK2: 1 nM; CDK5: 1 nM |
| Comparator Or Baseline | Flavopiridol: CDK2: 12 nM; CDK5: 14 nM |
| Quantified Difference | 12-fold and 14-fold more potent on CDK2 and CDK5, respectively |
| Conditions | Cell-free enzymatic assay |
For researchers needing potent CDK2/5 inhibition in addition to CDK1/9 blockade, Dinaciclib offers a clear quantitative advantage over the benchmark compound Flavopiridol.
In cellular assays using the SKOV-3 ovarian cancer cell line, Dinaciclib demonstrates substantially greater anti-proliferative activity than both Flavopiridol and the standard chemotherapeutic agent, cisplatin. After a 72-hour treatment, Dinaciclib exhibited an LD50 of 15 nM. This was 12 times more potent than Flavopiridol (LD50 of 180 nM) and 400 times more potent than cisplatin (LD50 of 6 µM) under the same conditions.
| Evidence Dimension | Anti-proliferative Activity (LD50) |
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Flavopiridol: 180 nM; Cisplatin: 6000 nM (6 µM) |
| Quantified Difference | 12x more potent than Flavopiridol; 400x more potent than Cisplatin |
| Conditions | SKOV-3 ovarian cancer cells, 72-hour treatment |
This evidence justifies the selection of Dinaciclib when lower compound concentrations are required to achieve significant growth inhibition in sensitive cancer cell models, improving experimental efficiency and reducing potential off-target effects at higher doses.
A key differentiator for in vivo applications is the therapeutic index (TI), defined as the ratio of the maximum tolerated dose to the minimum effective dose. In an ovarian carcinoma xenograft mouse model, Dinaciclib was identified as having a TI greater than 10. This was a significant improvement over Flavopiridol, which had a TI of less than 1 in the same screening paradigm, indicating a more favorable balance between efficacy and tolerability for Dinaciclib in preclinical models.
| Evidence Dimension | Therapeutic Index (Maximum Tolerated Dose / Minimum Effective Dose) |
| Target Compound Data | >10 |
| Comparator Or Baseline | Flavopiridol: <1 |
| Quantified Difference | >10-fold greater therapeutic index |
| Conditions | Ovarian carcinoma xenograft mouse model |
For researchers planning animal studies, this superior therapeutic index is a critical procurement factor, suggesting a wider experimental window to achieve anti-tumor effects without dose-limiting toxicity, potentially leading to more robust and reproducible in vivo results.
For cancer models, such as many triple-negative breast cancers (TNBC), that are resistant to CDK4/6 inhibitors due to Rb deficiency or other mechanisms, Dinaciclib is a logical choice. Its potent inhibition of CDK1, CDK2, and CDK9 bypasses the G1 checkpoint and instead induces G2/M arrest and apoptosis, providing a powerful tool to probe alternative cell cycle vulnerabilities.
Dinaciclib's potent, 4 nM inhibition of CDK9 makes it a suitable tool compound for studying transcriptional control. By inhibiting CDK9, Dinaciclib prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and subsequent cell death. This makes it a preferred reagent over CDK4/6-specific inhibitors for studies focused on transcriptional addiction in cancer.
When transitioning from in vitro to in vivo experiments, Dinaciclib's >10-fold superior therapeutic index compared to Flavopiridol is a decisive advantage. Researchers can use Dinaciclib with greater confidence in achieving tumor growth inhibition at well-tolerated doses in xenograft models, maximizing the potential for significant and interpretable results.